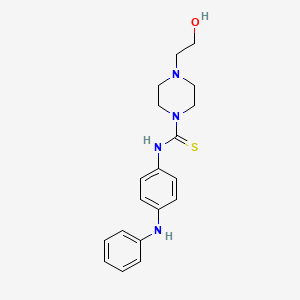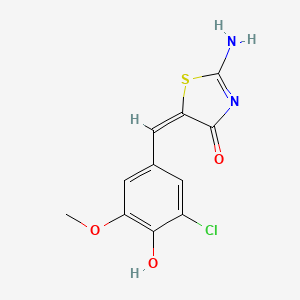
N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide
Übersicht
Beschreibung
N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, also known as APET, is a thiosemicarbazone derivative that has attracted significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. APET has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against a range of viruses, including HIV, hepatitis B and C, and influenza. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
In addition, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to have anticancer properties. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Wirkmechanismus
The mechanism of action of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is not fully understood. However, it has been suggested that N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may inhibit the activity of enzymes involved in viral replication, such as reverse transcriptase and protease. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may also disrupt the cell membrane of bacteria and fungi, leading to their death. In cancer cells, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide may induce apoptosis by activating the p53 pathway.
Biochemical and Physiological Effects:
N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in macrophages. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has also been found to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
In addition, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is its broad spectrum of biological activities, which makes it a promising candidate for the development of new drugs. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is also relatively easy to synthesize, which makes it accessible to researchers.
However, there are also limitations to using N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments. One of the main limitations is its potential toxicity. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to be cytotoxic at high concentrations, which may limit its use in vivo. In addition, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has poor solubility in water, which may make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide. One area of interest is the development of new derivatives of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide with improved solubility and reduced toxicity. Another area of interest is the investigation of the mechanism of action of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide, which may lead to the development of new drugs targeting viral infections, cancer, and other diseases.
In addition, there is potential for the use of N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in combination with other drugs to enhance their therapeutic effects. For example, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been shown to enhance the antiviral activity of AZT, a drug used in the treatment of HIV.
Conclusion:
In conclusion, N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide is a thiosemicarbazone derivative that has attracted significant attention in the field of medicinal chemistry due to its unique chemical structure and potential therapeutic applications. N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. While there are limitations to using N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide in lab experiments, there is significant potential for the development of new drugs based on N-(4-anilinophenyl)-4-(2-hydroxyethyl)-1-piperazinecarbothioamide and its derivatives.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-4-(2-hydroxyethyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4OS/c24-15-14-22-10-12-23(13-11-22)19(25)21-18-8-6-17(7-9-18)20-16-4-2-1-3-5-16/h1-9,20,24H,10-15H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUMEHJKOVWCPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyethyl)-N-[4-(phenylamino)phenyl]piperazine-1-carbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2,5-dimethoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3480818.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-2-phenoxyacetamide](/img/structure/B3480824.png)
![5-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B3480832.png)
![2-(2-naphthyloxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3480836.png)
![N-[3-(acetylamino)phenyl]-3-(benzoylamino)benzamide](/img/structure/B3480845.png)

![2-{1,3-dimethyl-2,6-dioxo-8-[(2-phenylethyl)amino]-1,2,3,6-tetrahydro-7H-purin-7-yl}-N-(2-phenylethyl)acetamide](/img/structure/B3480859.png)

![5H-indeno[1,2-b]pyridin-5-one 1-oxide](/img/structure/B3480876.png)
![3-ethoxy-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3480882.png)
![methyl {4-[({[2-(4-chlorophenyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B3480885.png)
![N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methoxybenzamide](/img/structure/B3480892.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-phenoxyacetamide](/img/structure/B3480905.png)
![N-(3-chloro-4-methylphenyl)-6-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B3480925.png)